molecular formula C18H17N5O4 B3612334 methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate

methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate

Cat. No. B3612334
M. Wt: 367.4 g/mol
InChI Key: DMCMJTGWYYXPFY-UHFFFAOYSA-N
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Description

Methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate, also known as MPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTP is a tetrazole-based compound that has been used as a tool in the study of various biological processes.

Mechanism of Action

Methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate inhibits the activity of PTP1B by binding to its catalytic site. This inhibition leads to an increase in insulin sensitivity by enhancing insulin signaling. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin signaling and inflammation, this compound has been shown to increase the activity of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. This compound has also been shown to have antioxidant effects, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate in lab experiments is its specificity for PTP1B. This allows researchers to study the effects of PTP1B inhibition without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in some cell types, and caution should be taken when using this compound in experiments.

Future Directions

There are several potential future directions for the study of methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate. One area of interest is the development of this compound derivatives with improved specificity and potency. Another area of interest is the study of the effects of this compound on other cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of this compound in the treatment of type 2 diabetes and cancer warrant further investigation.
Conclusion
This compound, or this compound, is a tetrazole-based compound that has potential applications in scientific research. Its specificity for PTP1B makes it a useful tool in the study of various biological processes, including insulin signaling, inflammation, and energy metabolism. While caution should be taken when using this compound in experiments due to its potential toxicity, its potential therapeutic applications in the treatment of type 2 diabetes and cancer warrant further investigation.

Scientific Research Applications

Methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate has been used as a tool in the study of various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. This inhibition leads to an increase in insulin sensitivity, making this compound a potential therapeutic agent for the treatment of type 2 diabetes. This compound has also been used in the study of the role of PTP1B in cancer, as well as in the study of the regulation of the immune system.

properties

IUPAC Name

methyl 4-[[4-[2-(2-amino-2-oxoethyl)tetrazol-5-yl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-26-18(25)14-4-2-12(3-5-14)11-27-15-8-6-13(7-9-15)17-20-22-23(21-17)10-16(19)24/h2-9H,10-11H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCMJTGWYYXPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate
Reactant of Route 2
methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate
Reactant of Route 3
methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate
Reactant of Route 5
methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate
Reactant of Route 6
methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate

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